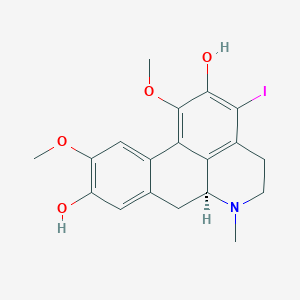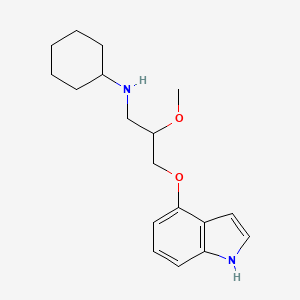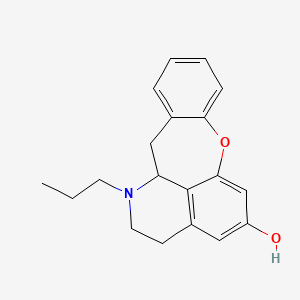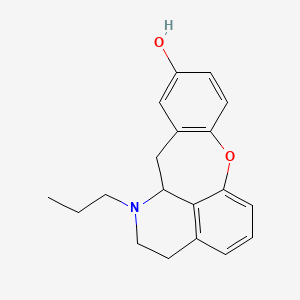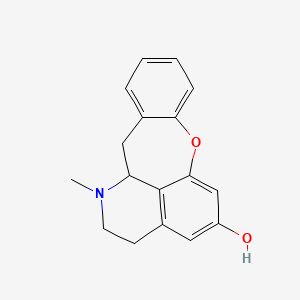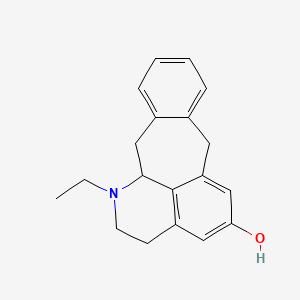![molecular formula C21H24INO4 B10794475 (S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B10794475.png)
(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, organic synthesis, and industrial processes . This particular compound features a unique structure with multiple methoxy groups, an iodine atom, and a tetrahydroquinoline core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which combines o-aminoaryl aldehydes or ketones with a ketone possessing an α-methylene group under acidic or basic conditions . Another method is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . These methods can be modified to introduce specific substituents, such as methoxy and iodine groups, to achieve the desired compound.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. Techniques such as microwave irradiation, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids are utilized to enhance reaction efficiency and reduce environmental impact . These methods ensure high yields and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline undergoes various chemical reactions, including:
Reduction: Deoxygenation of N-heterocyclic N-oxides using Hantzsch esters and photocatalysts.
Substitution: Electrophilic substitution reactions with halogens or other electrophiles to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Cobalt oxide, titanium dioxide, and o-quinone-based catalysts.
Reducing agents: Hantzsch esters and visible-light-mediated photocatalysts.
Electrophiles: Halogens, tosylates, and phosphates.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal and industrial chemistry .
Scientific Research Applications
(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, organic light-emitting diodes (OLEDs), and photovoltaic cells.
Mechanism of Action
The mechanism of action of (S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, disrupt DNA synthesis, and interfere with cellular signaling pathways . These interactions result in various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Quinine: An antimalarial drug with a similar quinoline core.
Chloroquine: Another antimalarial agent with a related structure.
Uniqueness
(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and an iodine atom enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C21H24INO4 |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
(6aS)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C21H24INO4/c1-23-7-6-12-17-14(23)8-11-9-15(24-2)16(25-3)10-13(11)18(17)20(26-4)21(27-5)19(12)22/h9-10,14H,6-8H2,1-5H3/t14-/m0/s1 |
InChI Key |
VORDXXSSORDUOI-AWEZNQCLSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2I)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2I)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


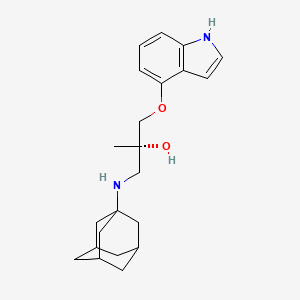
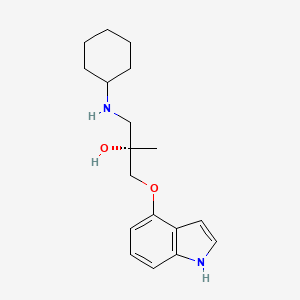
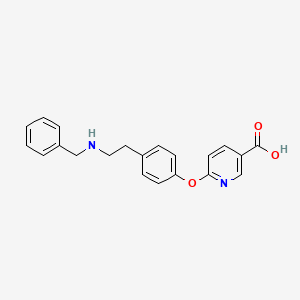
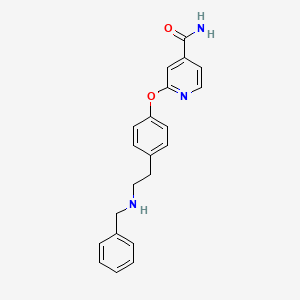
![(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B10794446.png)

![6-Benzyl-2-(benzyloxy)-8-butyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794454.png)
